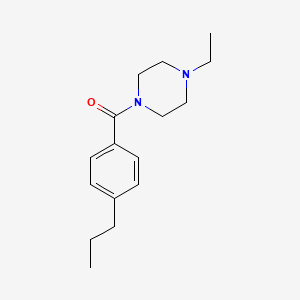

1-ethyl-4-(4-propylbenzoyl)piperazine

Description

1-Ethyl-4-(4-propylbenzoyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-propylbenzoyl moiety at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in CNS disorders, anti-inflammatory agents, and enzyme inhibition .

Properties

IUPAC Name |

(4-ethylpiperazin-1-yl)-(4-propylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-5-14-6-8-15(9-7-14)16(19)18-12-10-17(4-2)11-13-18/h6-9H,3-5,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRBLFFQVYMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Solubility and Physicochemical Properties

- Ethylene/Methylene Spacers: Piperazine derivatives with ethylene or methylene spacers between the piperazine and aromatic moieties (e.g., quinolone-linked compounds in ) exhibit improved aqueous solubility (80+ μM at pH 2.0 and 6.5) compared to direct attachments (e.g., 8a in : <20 μM solubility). The direct benzoyl linkage in 1-ethyl-4-(4-propylbenzoyl)piperazine may reduce solubility, akin to 8a, due to lower pKa values (~3.8) of the piperazine nitrogen when directly conjugated to aromatic systems .

- Similar trends are observed in 1-ethyl-4-(4-nitrobenzyl)piperazine (), where electron-withdrawing nitro groups balance lipophilicity for optimized pharmacokinetics .

Receptor Binding and Pharmacological Activity

- Serotonin Receptor Affinity: Compounds with a three-carbon linker between piperazine and aromatic systems (e.g., coumarin derivatives in ) show subnanomolar 5-HT1A receptor affinity. The propyl chain in this compound may similarly position the benzoyl group for optimal receptor interactions, though direct conjugation without a spacer could reduce selectivity .

- α7 nAChR Modulation: Silent agonists like 1-ethyl-4-(3-bromophenyl)piperazine () demonstrate that aryl substituents on piperazine can modulate receptor activity via non-conducting conformations. The 4-propylbenzoyl group in the target compound may similarly influence α7 nAChR signaling but requires empirical validation .

Metabolic Stability and CYP Interactions

- Metabolic Liabilities: Piperazine rings are prone to deethylation () and oxidation (e.g., vanoxerine in , metabolized by CYP3A4). The ethyl group in this compound may undergo similar CYP3A4-mediated deethylation, necessitating structural modifications (e.g., isosteric replacement) to improve stability .

- CYP Inhibition: Ketoconazole (CYP3A inhibitor) reduces vanoxerine metabolism by >90% ().

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Receptor Affinity and Metabolic Pathways

Key Research Findings

- Solubility-Spacer Correlation : Ethylene/methylene spacers between piperazine and aromatic systems enhance solubility by increasing pKa and reducing planarity .

- Metabolic Hotspots : Piperazine rings are susceptible to deethylation () and oxidation, necessitating isosteric replacements (e.g., morpholine) or steric shielding .

- Receptor Selectivity : Substituent position (ortho, meta, para) and linker length critically influence receptor affinity. For example, meta-substituted aryl groups in 5-HT1A ligands () improve selectivity over 5-HT2A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.